molecular formula C26H23NO B2517546 (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-75-2

(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2517546
CAS No.: 337921-75-2
M. Wt: 365.476
InChI Key: AJSQVUXXAKNLCN-FVVWHFPQSA-N
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Description

(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system that includes a dimethylamino group, a phenyl group, and an indene moiety, making it an interesting subject for research in organic chemistry and materials science.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in a nucleophilic substitution reaction.

    Formation of the Conjugated System: The final step involves the condensation of the intermediate compounds to form the conjugated system, typically under basic conditions and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions include various ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of This compound , distinguishing it from other compounds in its class.

Properties

IUPAC Name

(2Z)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c1-27(2)21-17-15-19(16-18-21)9-8-14-24-25(20-10-4-3-5-11-20)22-12-6-7-13-23(22)26(24)28/h3-18,25H,1-2H3/b9-8+,24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSQVUXXAKNLCN-FVVWHFPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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